molecular formula C7H16Cl2N2O B11755620 (R)-N-(Oxetan-3-yl)pyrrolidin-3-amine dihydrochloride

(R)-N-(Oxetan-3-yl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B11755620
M. Wt: 215.12 g/mol
InChI Key: SRXREQMOSFRTNI-QYCVXMPOSA-N
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Description

®-N-(Oxetan-3-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound that features a pyrrolidine ring and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(Oxetan-3-yl)pyrrolidin-3-amine dihydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the oxetane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-N-(Oxetan-3-yl)pyrrolidin-3-amine dihydrochloride may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced consistently and meets regulatory standards.

Chemical Reactions Analysis

Types of Reactions

®-N-(Oxetan-3-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

®-N-(Oxetan-3-yl)pyrrolidin-3-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-N-(Oxetan-3-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with a similar pyrrolidine ring structure.

    Oxetane derivatives: Compounds featuring the oxetane ring.

Uniqueness

®-N-(Oxetan-3-yl)pyrrolidin-3-amine dihydrochloride is unique due to the combination of the pyrrolidine and oxetane rings, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to other similar compounds.

Biological Activity

(R)-N-(Oxetan-3-yl)pyrrolidin-3-amine dihydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological properties, mechanisms of action, and applications of this compound, supported by relevant data and research findings.

PropertyValue
Molecular Formula C7H16Cl2N2O
Molecular Weight 215.12 g/mol
IUPAC Name (3R)-N-(oxetan-3-yl)pyrrolidin-3-amine; dihydrochloride
InChI Key SRXREQMOSFRTNI-QYCVXMPOSA-N

The compound features both an oxetane ring and a pyrrolidine moiety, which contribute to its distinct chemical reactivity and biological interactions. The dihydrochloride salt form enhances its solubility, making it suitable for various applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate metabolic pathways and exhibit enzyme inhibition properties. The exact mechanisms are still under investigation, but initial findings indicate potential applications in pharmacology.

Enzyme Interaction Studies

Research has indicated that this compound can influence various biochemical pathways through its interaction with enzymes. For example:

  • GSK-3β Inhibition : Studies have shown that derivatives of this compound may inhibit glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in several cellular processes, including metabolism and cell signaling. The efficacy of these interactions varies based on the stereochemistry of the compound .

Case Studies

  • Inhibition of Metabolic Pathways :
    • A study demonstrated that compounds similar to this compound exhibited significant inhibitory effects on GSK-3β, with IC50 values reported in the nanomolar range. This suggests a strong potential for therapeutic applications in conditions like diabetes and neurodegenerative diseases .
  • Pharmacological Applications :
    • Research into the pharmacological applications has highlighted the compound's potential as a precursor for novel drug development, particularly in targeting metabolic disorders .

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Formation of Pyrrolidine Ring : Utilizing appropriate precursors under controlled conditions.
  • Introduction of Oxetane Moiety : Often achieved through cyclization reactions involving sodium alkoxide or other reagents.
  • Optimization for Yield : Methods are optimized for efficiency and purity in both laboratory and industrial settings .

Similar Compounds

Compound NameStructure FeaturesBiological Activity
Pyrrolidine DerivativesPyrrolidine ringVarious enzyme interactions
Oxetane DerivativesOxetane ringUnique reactivity profiles

This compound stands out due to its unique combination of oxetane and pyrrolidine structures, which may enhance stability and reactivity compared to other derivatives.

Properties

Molecular Formula

C7H16Cl2N2O

Molecular Weight

215.12 g/mol

IUPAC Name

(3R)-N-(oxetan-3-yl)pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C7H14N2O.2ClH/c1-2-8-3-6(1)9-7-4-10-5-7;;/h6-9H,1-5H2;2*1H/t6-;;/m1../s1

InChI Key

SRXREQMOSFRTNI-QYCVXMPOSA-N

Isomeric SMILES

C1CNC[C@@H]1NC2COC2.Cl.Cl

Canonical SMILES

C1CNCC1NC2COC2.Cl.Cl

Origin of Product

United States

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